molecular formula C7H10F3NO2 B038924 Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate CAS No. 121303-76-2

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Cat. No. B038924
M. Wt: 197.15 g/mol
InChI Key: NDCZMOSQVJGZCK-SNAWJCMRSA-N
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Description

"Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate" is a compound of interest due to its trifluoromethyl group and potential for creating various derivatives. Its study involves understanding its synthesis, molecular structure, and the various chemical reactions it can undergo, which could be pivotal for applications in material science, medicinal chemistry, and synthetic methodology.

Synthesis Analysis

The synthesis of similar compounds often involves reactions between ethyl cyanoacetate and various reagents to introduce the trifluoromethyl group and other substituents. For example, a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared via the reaction of the lithium salt of ethyl cyanoacetate with specific fluorinated reagents, showcasing a method that could potentially be adapted for the synthesis of "Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate" (Johnson et al., 2006).

Molecular Structure Analysis

Structural analysis often employs spectrometric techniques such as IR, UV, and NMR. The structure is further elucidated through crystallography, which provides insights into the arrangement of atoms within the molecule and its tautomeric states. For instance, Johnson et al. (2006) detailed the crystalline structure of a related compound, highlighting the importance of such analyses in understanding the molecular geometry and electronic structure.

Chemical Reactions and Properties

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate can undergo a range of chemical reactions, including cycloadditions and reactions with metallo-azomethine ylides, to yield a variety of products with potential pharmacological activity. The compound's reactivity with nucleophiles, electrophiles, and its participation in cycloaddition reactions highlight its versatility in synthetic chemistry. Bonnet-Delpon et al. (2010) and Qing et al. (1997) discuss reactions that could be analogous to those of "Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate," such as regio- and stereospecific 1,3-dipolar cycloadditions and palladium-catalyzed reactions with terminal alkynes (Bonnet‐Delpon et al., 2010), (Qing & Zhang, 1997).

Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines, which can be synthesized from related compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product.
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Investigation of Regioselectivity of Insertion Reaction

  • Summary of the Application: Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
  • Methods of Application: The compound is used as a reagent in the reaction with cyclometalated iridium and rhodium complexes . The specific procedures would depend on the experimental setup.
  • Results or Outcomes: The outcomes of these reactions would provide insights into the regioselectivity of the insertion reaction .

3. Synthesis of Trifluoromethylated Heterocyclic Compounds

  • Summary of the Application: 3-Amino-4,4,4-trifluorobutanoic acid ethyl ester, a compound similar to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, is used as an active intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals . It is particularly suitable for preparing trifluoromethyl-substituted heterocyclic compounds, such as uracil derivatives, thiazole derivatives, oxazine derivatives, and pyridine derivatives .
  • Results or Outcomes: The outcomes of these reactions would provide a variety of trifluoromethyl-substituted heterocyclic compounds, which have various applications in different industries .

4. Preparation of Ethyl (Z)-3-Iodo-4,4,4-trifluoro-2-butenoate

  • Summary of the Application: Ethyl 4,4,4-trifluoro-2-butynoate, a compound similar to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, can be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .
  • Results or Outcomes: The outcomes of these reactions would provide ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate, which may have various applications in different fields .

5. Synthesis of Trifluoromethylpyridines

  • Summary of the Application: Trifluoromethylpyridines, which can be synthesized from related compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product.
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

6. Preparation of Ethyl (Z)-3-Iodo-4,4,4-trifluoro-2-butenoate

  • Summary of the Application: Ethyl 4,4,4-trifluoro-2-butynoate, a compound similar to Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate, can be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .
  • Results or Outcomes: The outcomes of these reactions would provide ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate, which may have various applications in different fields .

Safety And Hazards

This compound is considered highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZMOSQVJGZCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208356
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

CAS RN

507448-65-9, 121303-76-2
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
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Record name 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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